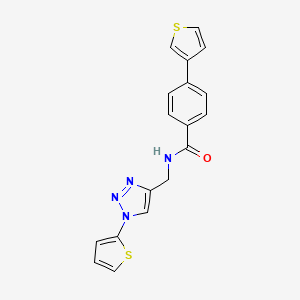
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is classified as a triazole-based compound and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-3-yl)benzamide is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that the compound inhibits the growth of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound has potent anticancer and antimicrobial activity. In addition, the compound has been shown to have anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-3-yl)benzamide has several advantages for lab experiments. The compound is easy to synthesize and is relatively stable. In addition, the compound has potent anticancer and antimicrobial activity, making it a useful tool for studying cancer and bacterial infections. However, the compound also has some limitations. For example, the mechanism of action of the compound is not fully understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for research on N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-3-yl)benzamide. One direction is to further investigate the mechanism of action of the compound. This will help to identify potential targets for cancer and bacterial infections. Another direction is to investigate the potential applications of the compound in other scientific fields, such as materials science and catalysis. Finally, future research could focus on developing derivatives of this compound with improved properties, such as increased potency and selectivity.
Synthesemethoden
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-3-yl)benzamide has been synthesized using various methods. One of the most commonly used methods is the Huisgen 1,3-dipolar cycloaddition reaction. This method involves the reaction between an alkyne and an azide in the presence of a copper catalyst. The reaction leads to the formation of a triazole ring, which is the core structure of this compound.
Wissenschaftliche Forschungsanwendungen
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-3-yl)benzamide has potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have potent anticancer activity against various cancer cell lines. It has also been shown to have antimicrobial activity against various bacterial strains.
Eigenschaften
IUPAC Name |
4-thiophen-3-yl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS2/c23-18(14-5-3-13(4-6-14)15-7-9-24-12-15)19-10-16-11-22(21-20-16)17-2-1-8-25-17/h1-9,11-12H,10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHAVTCFYGUCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

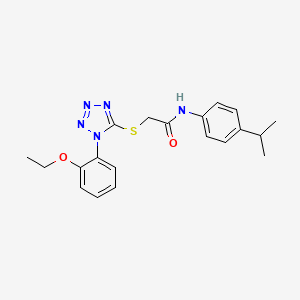
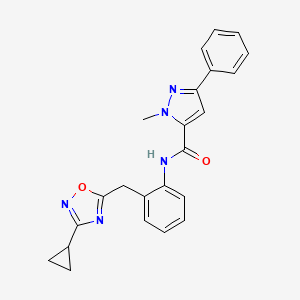
![5-[(4-fluorobenzyl)thio]-8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2914386.png)

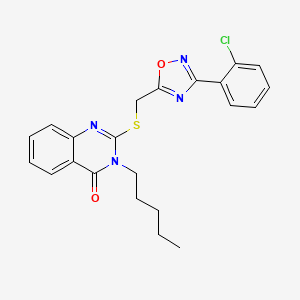
![N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide](/img/structure/B2914389.png)
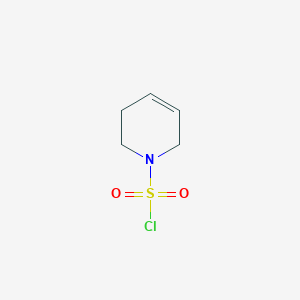
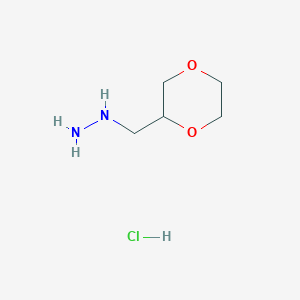
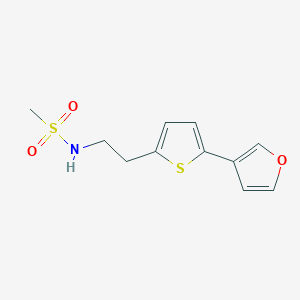
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoate](/img/structure/B2914395.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-chloropent-4-enoic acid](/img/structure/B2914396.png)
![[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea](/img/structure/B2914399.png)
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2914400.png)
